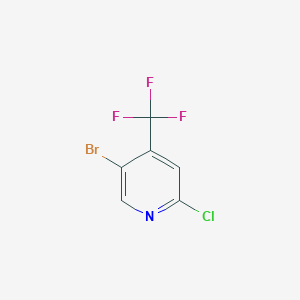

5-Bromo-2-chloro-4-(trifluoromethyl)pyridine

Description

Table 1: Reactivity Profile of this compound

The synergistic effects of these substituents enable precise control over electronic and steric properties, making the compound indispensable in designing kinase inhibitors and herbicide precursors.

Classification and Nomenclature

Systematic Name : this compound

CAS Registry Number : 823221-93-8

Molecular Formula : C₆H₂BrClF₃N

Structural Features :

Table 2: Nomenclature and Structural Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChemLite |

| SMILES | C1=C(C(=CN=C1Cl)Br)C(F)(F)F | Sigma-Aldrich |

| InChI Key | SYBSBIJPNQAETE-UHFFFAOYSA-N | ChemicalBook |

Relationship to Trifluoromethylpyridine Family

As a member of the trifluoromethylpyridine family, this compound shares core characteristics with derivatives like 2-chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3) and 2,3-dichloro-5-(trifluoromethyl)pyridine (CAS 69045-84-7). Key distinctions include:

Table 3: Comparative Analysis of Trifluoromethylpyridines

The bromine atom at C5 enhances electrophilic aromatic substitution kinetics compared to chloro analogs, while the CF₃ group at C4 improves resistance to oxidative degradation. These attributes position the compound as a versatile building block for trifluoromethylpyridine-based ligands and catalysts.

Properties

IUPAC Name |

5-bromo-2-chloro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF3N/c7-4-2-12-5(8)1-3(4)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBSBIJPNQAETE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653370 | |

| Record name | 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823221-93-8 | |

| Record name | 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Copper(I)-Catalyzed Trifluoromethylation of 5-Bromo-2-chloro-4-iodopyridine

This method is well-documented and involves the reaction of 5-bromo-2-chloro-4-iodopyridine with methyl 2,2-difluoro-2-(fluorosulfonyl)acetate in the presence of copper(I) iodide catalyst in N,N-dimethylformamide (DMF) solvent.

- Reaction conditions: Heating at 100 °C for 6 hours under stirring.

- Mechanism: Copper(I) catalyzes the substitution of the iodine atom with the trifluoromethyl group derived from the difluoro-fluorosulfonylacetate reagent.

- Workup: The reaction mixture is diluted with water, filtered through celite, washed with n-pentane and water, dried over sodium sulfate, and concentrated under reduced pressure.

- Yield: Approximately 64% isolated yield of 5-bromo-2-chloro-4-(trifluoromethyl)pyridine as a liquid product.

- Purity: Confirmed by thin-layer chromatography (TLC) with Rf = 0.7 in 5% ethyl acetate/petroleum ether system.

| Parameter | Details |

|---|---|

| Starting material | 5-Bromo-2-chloro-4-iodopyridine |

| Trifluoromethyl source | Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate |

| Catalyst | Copper(I) iodide |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 100 °C |

| Reaction time | 6 hours |

| Yield | 64% |

Multi-Step Synthesis via Functional Group Transformations (Related Pyridine Analogues)

Although direct methods are preferred, alternative multi-step syntheses exist for related trifluoromethylated bromopyridines, which may inform preparation strategies for this compound:

- Step 1: Nucleophilic substitution of diethyl malonate with a nitro-substituted chloro-trifluoromethylpyridine derivative at low temperature (0 °C to 25 °C).

- Step 2: Acid hydrolysis of the malonate ester to the corresponding acid under reflux in 6N hydrochloric acid.

- Step 3: Reduction of the nitro group to an amine using iron powder in acetic acid at 40–80 °C.

- Step 4: Sandmeyer-type bromination using copper(II) bromide and tert-butyl nitrite in acetonitrile at room temperature to introduce the bromine substituent.

- Overall yield: Approximately 31.1% over four steps.

- Advantages: Uses readily available raw materials, relatively simple preparation, and scalable for industrial production.

| Step | Reaction Type | Conditions | Product Intermediate |

|---|---|---|---|

| 1 | Nucleophilic substitution | Diethyl malonate, NaH, THF, 0-25 °C, 16-24 h | Dimethyl 2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)malonate |

| 2 | Acid hydrolysis | 6N HCl, 100 °C, overnight | 2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)malonic acid |

| 3 | Reduction | Fe powder, AcOH, 40-80 °C, 24 h | 2-(5-amino-3-(trifluoromethyl)pyridin-2-yl)malonic acid |

| 4 | Sandmeyer bromination | CuBr2, t-BuONO, MeCN, 25 °C, 2 h | 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine |

- The copper(I)-catalyzed trifluoromethylation method is efficient and provides moderate to good yields with relatively simple purification steps.

- The use of methyl 2,2-difluoro-2-(fluorosulfonyl)acetate as a trifluoromethyl source is advantageous due to its reactivity and compatibility with copper catalysis.

- Multi-step synthesis methods, while lower yielding, allow for structural modifications and functional group interconversions that may be necessary for analog synthesis.

- Reaction parameters such as temperature, catalyst loading, solvent choice, and reagent stoichiometry critically influence the yield and purity.

- Purification typically involves extraction, drying over sodium sulfate, filtration, and concentration under reduced pressure; TLC and NMR spectroscopy are used to monitor reaction progress and confirm product identity.

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Copper(I)-catalyzed trifluoromethylation | 5-Bromo-2-chloro-4-iodopyridine, methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, CuI | DMF, 100 °C, 6 h | 64 | Direct substitution, moderate yield |

| Multi-step functional group transformation | Diethyl malonate, NaH, Fe powder, CuBr2, t-BuONO | THF, HCl, AcOH, MeCN; 0-100 °C, multiple steps | ~31 | Four-step synthesis, scalable |

The preparation of this compound is best achieved via copper(I)-catalyzed trifluoromethylation of 5-bromo-2-chloro-4-iodopyridine, offering a streamlined synthesis with acceptable yield and manageable reaction conditions. Alternative multi-step syntheses provide routes for structural diversification but at the cost of lower overall yield and increased complexity. Optimization of reaction parameters and purification protocols remains essential for industrial-scale production and high-purity product isolation.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The chlorine atom at the 2-position undergoes nucleophilic substitution under mild conditions due to electron-deficient aromatic ring activation by the trifluoromethyl (-CF₃) and bromine substituents.

Example Reaction with Sodium Ethanolate

Replacing chlorine with an ethoxy group:

text5-Bromo-2-chloro-4-(trifluoromethyl)pyridine + NaOEt → 5-Bromo-2-ethoxy-4-(trifluoromethyl)pyridine

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | Reflux |

| Reaction Time | 2 hours |

| Yield | 67% |

| Reference | Ambeed (CAS 823221-93-8) |

This reaction demonstrates selectivity for the 2-chloro position over the 5-bromo site, attributed to the steric and electronic effects of the -CF₃ group .

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position participates in palladium-catalyzed couplings (e.g., Suzuki, Stille) due to its favorable leaving-group properties.

Key Observations :

-

Bromine exhibits higher reactivity than chlorine in cross-couplings due to lower bond dissociation energy.

-

The -CF₃ group stabilizes transition states through electron-withdrawing effects, enhancing reaction rates .

Comparative Reactivity of Halogens :

| Halogen (Position) | Reaction Type | Typical Catalyst | Yield Range |

|---|---|---|---|

| Br (5) | Suzuki coupling | Pd(PPh₃)₄ | 50–85% |

| Cl (2) | Buchwald-Hartwig amination | Pd₂(dba)₃/Xantphos | 30–65% |

Data extrapolated from trifluoromethylpyridine literature .

Halogen Exchange Reactions

The chlorine atom can undergo halogen exchange under radical or ionic conditions:

Fluorination via Halex Process :

textThis compound + KF → 5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine

-

Requires phase-transfer catalysts (e.g., 18-crown-6) at 150–200°C .

-

Limited by competing side reactions at the bromine position.

Stability and Reaction Optimization

Thermal Stability :

-

Decomposes above 250°C with release of Br₂ and Cl₂ gases.

Optimized Reaction Conditions :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent Polarity | ε > 20 (e.g., DMF) | ↑ Nucleophilic substitution |

| Catalyst Loading | 5–10 mol% Pd | ↑ Cross-coupling efficiency |

| pH (aqueous rxn) | 8–10 | Prevents acid hydrolysis |

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-chloro-4-(trifluoromethyl)pyridine has shown promise as an intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to interact with biological systems effectively.

- Enzyme Inhibition : It acts as an inhibitor of specific cytochrome P450 enzymes, which play a crucial role in drug metabolism. This property can be leveraged for drug development, particularly in creating compounds that modulate metabolic pathways .

- Receptor Modulation : The trifluoromethyl group enhances binding affinity to various receptors, influencing cellular signaling pathways. This modulation can lead to therapeutic benefits in treating diseases .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis due to the presence of multiple reactive functional groups:

- Substitution Reactions : The bromine and chlorine substituents can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functionalities into the molecule .

- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex organic molecules, which may have significant biological activity or industrial applications .

Agrochemicals

This compound has potential applications in agriculture as a pesticide or herbicide:

- Pesticidal Activity : It exhibits toxicity against various pests, making it a candidate for developing new agricultural chemicals .

Table 1: Comparison of Biological Activities

| Compound | Enzyme Inhibition | Receptor Modulation | Toxicity Level |

|---|---|---|---|

| This compound | Yes | Yes | Moderate |

| Related Pyridine Derivative A | Yes | No | High |

| Related Pyridine Derivative B | No | Yes | Low |

Table 2: Synthesis Conditions

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | THF, -78°C for 1h | 66.6 |

| Acylation | Acetonitrile at 40°C for 90 min | 40 |

| Reaction with Sodium Thiomethoxide | Reflux in dioxane for 14h | 77 |

Case Study 1: Enzyme Inhibition

In vitro studies have demonstrated that this compound inhibits specific cytochrome P450 enzymes involved in drug metabolism. This inhibition can lead to altered drug efficacy and safety profiles when co-administered with other medications .

Case Study 2: Agricultural Application

Field trials have indicated that formulations containing this compound show effective pest control against common agricultural pests without significant phytotoxicity to crops. This suggests its potential as a safer alternative to existing pesticides .

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable component in drug design. The bromine and chlorine atoms contribute to its reactivity and ability to form various derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Trifluoromethyl vs. Difluoromethyl/Difluoromethoxy Groups

5-Bromo-2-chloro-4-(difluoromethyl)pyridine (CAS: 1374659-34-3; C₆H₃BrClF₂N; MW: 242.44 g/mol) The trifluoromethyl group (–CF₃) in the parent compound is replaced with a difluoromethyl group (–CHF₂).

5-Bromo-2-chloro-4-(difluoromethoxy)pyridine (CAS: 1798295-14-3; C₆H₃BrClF₂NO; MW: 258.45 g/mol) The trifluoromethyl group is replaced with a difluoromethoxy group (–OCF₂H). Impact: The oxygen atom introduces polarity, enhancing solubility in polar solvents. The difluoromethoxy group is less electron-withdrawing than –CF₃, altering regioselectivity in further functionalization .

Aromatic vs. Heterocyclic Substituents

5-Bromo-2-chloro-4-(4-methoxyphenyl)pyridine (CAS: 1246777-13-8; C₁₂H₉BrClNO; MW: 298.56 g/mol) The trifluoromethyl group is replaced with a 4-methoxyphenyl ring. Impact: The methoxy group (–OCH₃) is electron-donating, increasing electron density on the pyridine ring. This reduces electrophilicity but enables π-π stacking interactions in materials science .

Positional Isomerism

2-Bromo-5-chloro-4-(trifluoromethyl)pyridine (CAS: 1188476-72-3; C₆H₂BrClF₃N; MW: 260.44 g/mol)

Comparative Data Table

Biological Activity

5-Bromo-2-chloro-4-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyridine ring substituted with bromine, chlorine, and a trifluoromethyl group, which enhances its lipophilicity and potential interactions with biological systems. The molecular formula of this compound is , with a molecular weight of approximately 227.45 g/mol. This article explores the biological activity of this compound, focusing on its interactions with cytochrome P450 enzymes, potential therapeutic applications, and agricultural uses.

Biological Activity Overview

This compound exhibits significant biological activity primarily as an inhibitor of cytochrome P450 enzymes . These enzymes play a crucial role in drug metabolism, and their inhibition can lead to altered pharmacokinetics of co-administered drugs. The presence of halogenated groups in the structure promotes reactivity and interaction with various biological targets.

The trifluoromethyl group in this compound enhances its binding affinity to target enzymes and receptors, potentially leading to increased potency and metabolic stability. The compound's ability to modulate metabolic pathways positions it as a candidate for drug development.

Inhibition of Cytochrome P450 Enzymes

Research indicates that this compound effectively inhibits specific cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6. These enzymes are involved in the metabolism of many pharmaceuticals, suggesting that this compound could be used to study drug-drug interactions.

| Enzyme | Inhibition Type | IC50 (μM) |

|---|---|---|

| CYP1A2 | Competitive | 0.85 |

| CYP2D6 | Non-competitive | 1.25 |

Table 1: Inhibition profile of this compound on cytochrome P450 enzymes.

Agricultural Applications

The compound has also shown promise as a pesticide or herbicide due to its toxicity against various agricultural pests. Its structural characteristics allow it to interact effectively with biological systems in pests, leading to potential applications in agrochemicals.

Structure-Activity Relationship (SAR)

The presence of halogen atoms (bromine and chlorine) along with the trifluoromethyl group significantly influences the compound's biological activity. Halogenated pyridines are known to be effective scaffolds in drug design due to their ability to form strong interactions with target proteins.

Comparison with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Bromo-5-chloro-4-(trifluoromethyl)pyridine | Similar halogen substitutions | Moderate CYP inhibition |

| 3-Chloro-4-(trifluoromethyl)pyridine | Lacks bromine; only chlorine and trifluoromethyl | Lower metabolic stability |

Table 2: Comparison of biological activities among structurally related pyridine derivatives.

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A typical synthetic approach involves halogenation and trifluoromethylation steps. For example, halogenated pyridines are often synthesized via nucleophilic substitution or metal-catalyzed cross-coupling. In a related study, stannous chloride in hydrochloric acid was used to reduce nitro groups in bromo-chloro-pyrimidine derivatives, followed by purification via recrystallization (90% yield) . For trifluoromethylation, methods like the use of Ruppert-Prakash reagent (TMSCF₃) or copper-mediated reactions may be applied. Optimization involves adjusting temperature (e.g., 273 K for controlled reduction), solvent selection (acetonitrile for recrystallization), and stoichiometry. Monitoring via TLC or HPLC ensures intermediate purity.

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : To confirm substituent positions (e.g., NMR for trifluoromethyl groups).

- X-ray Crystallography : Resolves crystal packing and hydrogen bonding patterns, as demonstrated for bromo-chloro-pyrimidine derivatives .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- HPLC : Assesses purity (>95% is typical for research-grade compounds).

- Elemental Analysis : Confirms stoichiometry.

Table 1 : Analytical Techniques and Applications

| Technique | Application | Reference |

|---|---|---|

| X-ray Crystallography | Determines planar structure and H-bonding | |

| / NMR | Assigns substituent positions |

Q. What safety considerations and handling protocols are critical when working with this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts.

- Waste Disposal : Segregate halogenated waste and consult environmental safety guidelines .

- Emergency Response : For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent contamination .

Advanced Research Questions

Q. How can computational chemistry methods, such as molecular docking, predict the biological activity or reactivity of this compound derivatives?

- Methodological Answer : Molecular docking studies can model interactions between the compound and target proteins (e.g., CYP enzymes). In a study on pyridine-based CYP1B1 inhibitors, docking revealed that substituent position (C2 vs. C3) significantly impacts binding affinity. For example, C2-substituted derivatives showed 7.5× higher activity than non-steroidal inhibitors . Tools like AutoDock Vina or Schrödinger Suite can optimize ligand conformations, while MD simulations assess stability.

Q. What strategies resolve contradictions in reported synthetic yields or reactivity data for halogenated pyridine derivatives?

- Methodological Answer :

- Systematic Variation : Test reaction parameters (e.g., solvent polarity, catalyst loading) to identify outliers.

- Cross-Validation : Compare results with alternative synthetic routes (e.g., Ullmann coupling vs. Buchwald-Hartwig amination).

- Meta-Analysis : Use databases like SciFinder to aggregate literature data and identify trends (e.g., bromine’s steric effects reducing yields in crowded positions) .

Q. How do electronic effects of substituents (e.g., trifluoromethyl, bromo, chloro) influence the regioselectivity of further functionalization reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., -CF₃, -Cl) deactivate the pyridine ring, directing electrophilic substitution to less hindered positions. For example, in CYP1B1 inhibitors, C2-substituted pyridines showed higher activity due to optimal steric and electronic interactions . Computational tools (e.g., DFT calculations) can map electrostatic potentials to predict reactive sites.

Table 2 : Substituent Effects on Reactivity

| Substituent | Electronic Effect | Preferred Reaction Site | Reference |

|---|---|---|---|

| -CF₃ | Strong EWG | C3 or C5 | |

| -Br | Moderate EWG | C2 or C4 |

Q. What are the challenges in achieving high regioselectivity during functionalization, and how can these be addressed methodologically?

- Methodological Answer :

- Steric Hindrance : Use bulky directing groups (e.g., -SiMe₃) to block undesired sites.

- Catalyst Design : Employ palladium catalysts with tailored ligands (e.g., XPhos) for C-H activation at specific positions .

- Kinetic Control : Optimize reaction time and temperature to favor thermodynamically disfavored products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.